4-(4-chlorophenyl)-N-(3-ethylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide
Description
Properties
IUPAC Name |
4-(4-chlorophenyl)-N-(3-ethylphenyl)-3-pyrrol-1-ylthiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClN2OS/c1-2-16-6-5-7-19(14-16)25-23(27)22-21(26-12-3-4-13-26)20(15-28-22)17-8-10-18(24)11-9-17/h3-15H,2H2,1H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLOGGWAWYKUXOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NC(=O)C2=C(C(=CS2)C3=CC=C(C=C3)Cl)N4C=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(4-chlorophenyl)-N-(3-ethylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide is a complex organic compound belonging to the thiophene class. Its structural features suggest potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 406.9 g/mol. The presence of a chlorophenyl group and a pyrrole moiety suggests potential interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 406.9 g/mol |
| CAS Number | 1358544-64-5 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, thereby affecting cellular functions.
- Receptor Binding : It can bind to various receptors, influencing signal transduction pathways that regulate cellular responses.
- Gene Expression Modulation : The compound may alter gene expression related to cell growth, differentiation, and apoptosis.
Biological Activity and Pharmacological Properties
Research indicates that this compound exhibits several pharmacological activities:
Anticancer Activity
Studies have demonstrated that compounds in the thiophene class can exhibit significant anticancer properties. For instance, similar compounds have shown effectiveness against various cancer cell lines, potentially due to their ability to induce apoptosis or inhibit cell proliferation.
Anticonvulsant Activity
There is emerging evidence suggesting that derivatives similar to this compound may possess anticonvulsant properties. In animal models, certain thiophene derivatives have been reported to reduce seizure activity effectively.
Antimicrobial Activity
Thiophene derivatives have also been evaluated for antimicrobial activity. Compounds with similar structures have shown effectiveness against a range of bacterial and fungal pathogens.
Case Studies
Several studies have investigated the biological activity of compounds related to this compound:
- Anticancer Study : A recent study evaluated the efficacy of thiophene-based compounds against human cancer cell lines. The results indicated that these compounds could inhibit cell growth significantly, with IC50 values comparable to established anticancer drugs .
- Anticonvulsant Research : Another study focused on the anticonvulsant potential of pyrrole-containing compounds. The findings suggested that these compounds could effectively reduce seizure duration and frequency in rodent models .
- Antimicrobial Testing : A series of experiments tested various thiophene derivatives against common pathogens. Results indicated that certain compounds exhibited potent antibacterial activity, highlighting their potential as therapeutic agents .
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. It has been shown to induce apoptosis in various cancer cell lines, including H460 (lung cancer), A549 (lung adenocarcinoma), HT29 (colon cancer), and SMMC-7721 (hepatocellular carcinoma). The mechanism involves the inhibition of anti-apoptotic proteins, leading to enhanced apoptotic action .
Anti-inflammatory Potential
In addition to its anticancer effects, studies suggest that 4-(4-chlorophenyl)-N-(3-ethylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide may possess anti-inflammatory properties. It is being investigated for its ability to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation .
Materials Science Applications
Organic Semiconductors
The unique electronic properties of this compound make it a candidate for use in organic semiconductors. Its ability to facilitate charge transport can be leveraged in the development of organic light-emitting diodes (OLEDs) and organic solar cells. Research is ongoing to optimize its performance in these applications, focusing on enhancing efficiency and stability.
Photovoltaic Devices
Due to its electronic characteristics, this compound is also explored for incorporation into photovoltaic devices. Its structural features may improve light absorption and energy conversion efficiency, which are critical parameters in solar energy technologies.
Biological Studies
Interaction with Biological Macromolecules
The compound is utilized in studies aimed at understanding its interactions with biological macromolecules such as proteins and nucleic acids. These interactions are crucial for elucidating its mechanism of action and potential side effects when used as a therapeutic agent. Ongoing research focuses on binding affinities and specificity towards various biological targets.
Case Studies
- Anticancer Mechanism Exploration : A study conducted on the effects of this compound on lung cancer cell lines demonstrated that it significantly reduced cell viability through apoptosis induction. The study highlighted the role of specific signaling pathways modulated by the compound .
- Material Performance Evaluation : In a comparative study of organic semiconductors, this compound was tested alongside other thiophene derivatives. Results indicated superior charge mobility and stability under operational conditions, suggesting its viability for commercial applications in electronics.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between 4-(4-chlorophenyl)-N-(3-ethylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide and analogous compounds:
Key Structural and Functional Insights :
Substituent Effects on Bioactivity: Electron-Withdrawing Groups (EWGs): The 4-chlorophenyl group in F423-0461 enhances electrophilicity and target binding compared to the 4-fluorophenyl group in F423-0355, which offers weaker electron withdrawal but better metabolic stability .
Heterocyclic Modifications :
- Compounds with pyrrolo[3,2-e]triazolo[4,3-c]pyrimidine moieties (e.g., 19b in ) show superior anticancer activity (IC₅₀ <1 μM) due to extended π-conjugation and intercalation with DNA . In contrast, F423-0461’s simpler pyrrole ring may limit such interactions but reduce synthetic complexity.
Antibacterial Specificity :
- Sulfonamide-linked thiophenes (e.g., 4b in ) inhibit bacterial dihydropteroate synthase (DHPS), whereas F423-0461 lacks the sulfonamide group, suggesting alternative mechanisms such as membrane disruption .
Q & A
Basic: What are the key considerations for optimizing the synthesis of this compound to improve yield and purity?
Methodological Answer:
Synthesis optimization requires systematic control of reaction parameters:
- Temperature: Elevated temperatures (80–120°C) often enhance reaction rates but may promote side reactions. For example, thiophene ring functionalization is sensitive to overheating, which can degrade electron-withdrawing groups like the chlorophenyl moiety .
- Solvent Choice: Polar aprotic solvents (e.g., DMF or DMSO) stabilize intermediates in carboxamide formation, while non-polar solvents (e.g., toluene) are preferred for cyclization steps to avoid hydrolysis .
- Catalysts: Pd-based catalysts (e.g., Pd(OAc)₂) improve coupling efficiency in pyrrole-thiophene fusion reactions, with ligand selection (e.g., PPh₃) critical for regioselectivity .
- Purity Monitoring: Use TLC (Rf ~0.5 in ethyl acetate/hexane, 1:3) and HPLC (C18 column, acetonitrile/water gradient) to track byproducts like unreacted 3-ethylaniline .
Basic: How can spectroscopic techniques elucidate the molecular structure of this compound?
Methodological Answer:
A multi-spectral approach is essential:
- NMR:
- IR: Carboxamide C=O stretch at ~1680 cm⁻¹ and N-H bend at ~3300 cm⁻¹ .
- Mass Spectrometry: ESI-MS [M+H]+ peak at m/z ~450 (exact mass depends on isotopic Cl pattern) .
Basic: What preliminary biological assays are recommended to screen this compound’s activity?
Methodological Answer:
Begin with high-throughput assays:
- Cytotoxicity: MTT assay (IC₅₀ determination in HeLa or HepG2 cells) with positive controls (e.g., doxorubicin) .
- Enzyme Inhibition: Test against kinases (e.g., EGFR) using fluorescence-based ADP-Glo™ assays .
- Solubility: Measure logP via shake-flask method (predicted logP ~3.5) to assess bioavailability .
Advanced: How can structure-activity relationship (SAR) studies guide the modification of substituents for enhanced bioactivity?
Methodological Answer:
Focus on substituent electronic and steric effects:
- Chlorophenyl Group: Replace with fluorophenyl (electron-withdrawing) to enhance binding to hydrophobic enzyme pockets (e.g., COX-2) .
- 3-Ethylphenyl Amide: Substitute with bulkier groups (e.g., isopropyl) to reduce metabolic degradation, monitored via cytochrome P450 assays .
- Pyrrole Ring: Introduce methyl groups at the 1H-pyrrol-1-yl position to stabilize π-π stacking with DNA bases in anticancer studies .
Advanced: How do electronic properties of the thiophene core influence material science applications?
Methodological Answer:
The thiophene-carboxamide scaffold exhibits tunable optoelectronic properties:
- Bandgap Engineering: UV-Vis spectroscopy (λmax ~320 nm) and cyclic voltammetry (HOMO/LUMO ~-5.3/-2.8 eV) reveal suitability for organic semiconductors .
- Charge Transport: DFT calculations (B3LYP/6-31G*) predict hole mobility >10⁻³ cm²/V·s, validated in thin-film transistor (TFT) prototypes .
Advanced: How to resolve contradictions in reported biological activity data across studies?
Methodological Answer:
Address variability through:
- Assay Standardization: Use identical cell lines (e.g., ATCC-certified) and normalize to internal controls (e.g., β-actin in Western blotting) .
- Purity Thresholds: Require ≥95% purity (HPLC) to exclude confounding byproducts like dechlorinated analogs .
- Dose-Response Curves: Compare EC₅₀ values across studies; discrepancies may arise from differential metabolism in serum-containing vs. serum-free media .
Advanced: What computational strategies validate target binding hypotheses for this compound?
Methodological Answer:
Combine docking and dynamics:
- Molecular Docking: Use AutoDock Vina to model interactions with targets (e.g., PARP-1; predicted ΔG ~-9.2 kcal/mol). Validate with crystallographic data (PDB: 3G7) .
- MD Simulations: Run 100-ns trajectories (AMBER force field) to assess stability of hydrogen bonds between the carboxamide and catalytic lysine residues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
